![molecular formula C22H17N3OS B2713579 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893994-65-5](/img/structure/B2713579.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a naphthamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exhibits significant pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its structural components are associated with activity against a range of bacterial and fungal pathogens.
- Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections by targeting specific viral enzymes or receptors.
Medicinal Chemistry Applications
The compound's unique structure allows it to act as a multi-targeted therapeutic agent. Here are some notable applications:
- Cancer Therapy : Investigations into its role as an anticancer agent have revealed its ability to inhibit tumor growth in vitro and in vivo.
- Infectious Disease Treatment : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- HIV Research : Some derivatives of similar compounds have been studied for their ability to inhibit HIV replication, suggesting potential applications in antiviral therapy.
Case Studies
Several studies have documented the effectiveness of this compound in various biological assays:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic effects .
- Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's ability to disrupt bacterial cell membranes, showcasing its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit protein kinases, which play a crucial role in signal transduction pathways related to cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Pifithrin-β: An antineoplastic agent with a related imidazo[2,1-b]thiazole core.
WAY-181187: An anxiolytic agent with a similar structural framework.
Uniqueness
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is unique due to its combination of the imidazo[2,1-b]thiazole ring with a naphthamide moiety, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining an imidazothiazole ring with phenyl and naphthamide groups. Its IUPAC name is this compound. The presence of the imidazothiazole moiety is notable for its role in biological activities, particularly as an enzyme inhibitor.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazothiazole ring can bind to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for compounds targeting various diseases.
- Receptor Modulation : The phenyl and naphthamide groups may enhance binding affinity to receptors involved in key biological pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antifungal Activity : Studies have shown that derivatives of imidazothiazole can inhibit fungal growth by targeting ergosterol synthesis through inhibition of the 14α-demethylase enzyme. For instance, related compounds demonstrated significant antifungal effects against Candida albicans and Candida parapsilosis, suggesting potential applications in treating fungal infections .
- Antiviral Potential : The compound's structural analogs have been investigated for their ability to inhibit Hepatitis C Virus (HCV) NS4B protein. Some derivatives exhibited low nanomolar EC50 values, indicating strong antiviral activity .
- Anticancer Properties : Preliminary studies suggest that similar compounds may exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown promise in inhibiting breast cancer cell proliferation .
Antifungal Study
A study focused on the antifungal activity of related imidazothiazole compounds revealed that specific modifications at the para position of the phenyl moiety significantly impacted biological activity. Compounds with electronegative substituents showed enhanced antifungal efficacy, with MIC values comparable to established antifungal agents like ketoconazole .
Antiviral Study
In a study targeting HCV NS4B inhibitors, two lead compounds derived from imidazothiazole scaffolds were identified with EC50 values of 16 nM and 31 nM. These compounds demonstrated a favorable resistance profile and synergistic effects when combined with other antiviral agents .
Anticancer Study
Research assessing the cytotoxicity of related compounds against breast cancer cell lines (MCF-7 and MDA-MB-468) found that certain derivatives exhibited significant antiproliferative activity. The most effective compounds were selected for further investigation based on their IC50 values .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected related compounds:
Compound | Activity Type | Target | IC50 (μM) |
---|---|---|---|
2d | Antifungal | Candida spp. | 1.23 |
26f | Antiviral | HCV NS4B | 16 |
18 | Anticancer | MCF-7 Cell Line | 10 |
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBVBCLKWVXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.